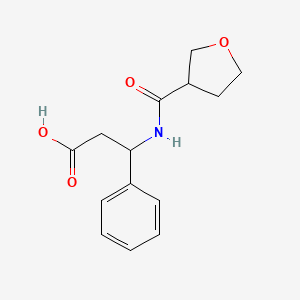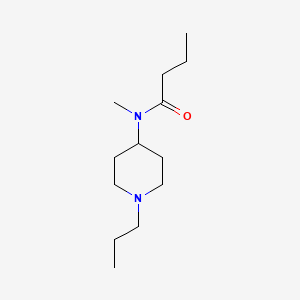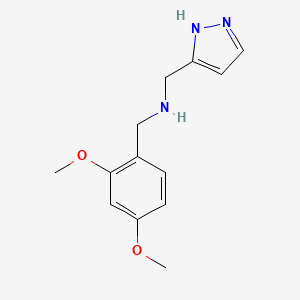
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the tyrosine kinase Ephrin type-A receptor 2 (EphA2). EphA2 is a transmembrane receptor protein that plays a crucial role in cell signaling and is involved in various cellular processes, including cell adhesion, migration, proliferation, and differentiation. EphA2 is overexpressed in several types of cancer, including breast, lung, prostate, and colon cancer, and is associated with poor prognosis and metastasis. Therefore, EphA2 has emerged as a promising therapeutic target for cancer treatment.
Mécanisme D'action
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide acts as a selective inhibitor of EphA2 tyrosine kinase activity. EphA2 activation leads to the phosphorylation of downstream signaling molecules, such as AKT, ERK, and FAK, which are involved in cell survival, proliferation, and migration. Inhibition of EphA2 activity by 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide leads to the inhibition of these downstream signaling pathways, resulting in decreased cell proliferation, migration, and invasion.
Biochemical and physiological effects:
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit the growth, migration, and invasion of cancer cells in vitro and in vivo. 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It is also highly selective for EphA2 and does not inhibit other kinases. However, 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has some limitations, including its poor solubility in water and its short half-life in vivo.
Orientations Futures
There are several future directions for the research on 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide. One direction is the development of more potent and selective inhibitors of EphA2. Another direction is the investigation of the role of EphA2 in other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, the clinical development of 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide for cancer treatment is an important future direction, which requires further preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide involves several steps, including the formation of the pyrrole ring, the pyrazole ring, and the carboxamide group. The synthesis of 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide was first reported by Pfizer in 2009 (US Patent Application No. US20100075898A1). The synthesis involves the reaction of 1-propyl-1H-pyrrole-2,5-dione with 2-bromo-5-chloromethylpyrazole to form 1-propyl-5-(chloromethyl)-N-(2-pyrazolyl)pyrrole-2-carboxamide. The chloromethyl group is then replaced with a 5-(hydroxymethyl) group using sodium borohydride, followed by the reaction with 1H-pyrazole-5-carboxaldehyde to form 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide.
Applications De Recherche Scientifique
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. Several preclinical studies have demonstrated that 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide inhibits the growth, migration, and invasion of cancer cells in vitro and in vivo. 1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it could be used in combination with other cancer treatments.
Propriétés
IUPAC Name |
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-7-16-8-3-4-11(16)12(17)13-9-10-5-6-14-15-10/h3-6,8H,2,7,9H2,1H3,(H,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTJYQIMWFWTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C(=O)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-N-(1H-pyrazol-5-ylmethyl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)



![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)